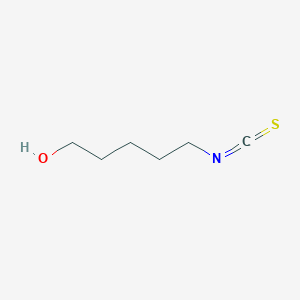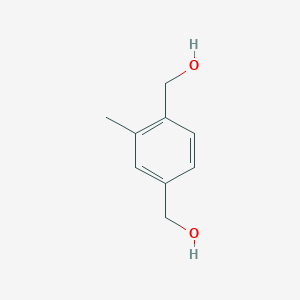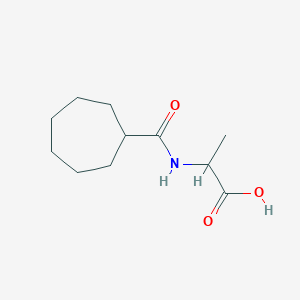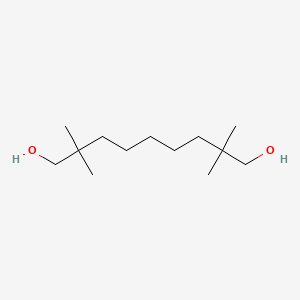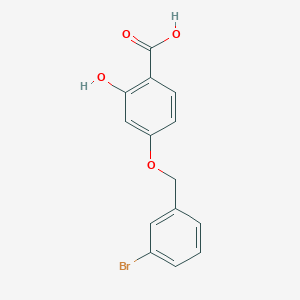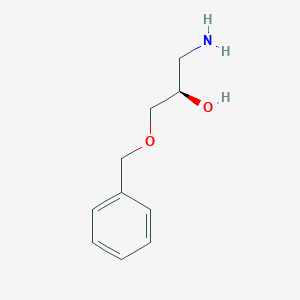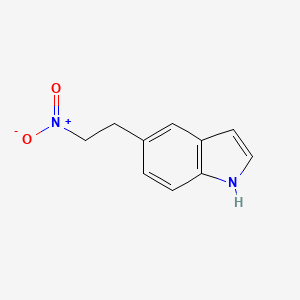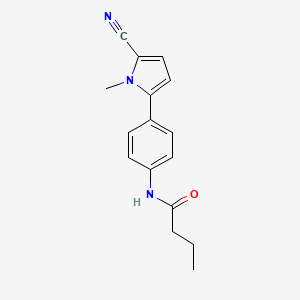
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyano group and a butanamide moiety attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Cellular Pathways: It may inhibit certain cellular pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.
Comparación Con Compuestos Similares
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can be compared with other pyrrole derivatives to highlight its uniqueness:
Similar Compounds: Pyrrole, 1-methylpyrrole, 5-cyanopyrrole, and other substituted pyrroles.
Uniqueness: The presence of both the cyano group and the butanamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other pyrrole derivatives.
Propiedades
Número CAS |
921631-43-8 |
|---|---|
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N-[4-(5-cyano-1-methylpyrrol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H17N3O/c1-3-4-16(20)18-13-7-5-12(6-8-13)15-10-9-14(11-17)19(15)2/h5-10H,3-4H2,1-2H3,(H,18,20) |
Clave InChI |
LIAYYMAKCKBDJR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(N2C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
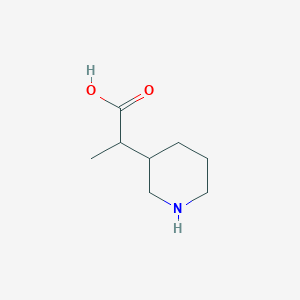
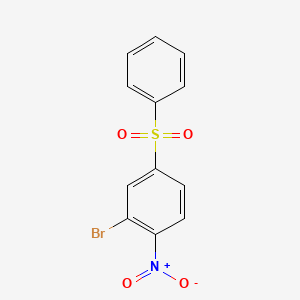
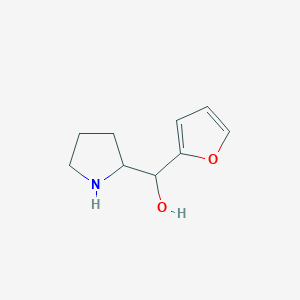
![5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8651982.png)

![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)
